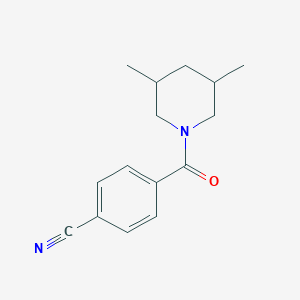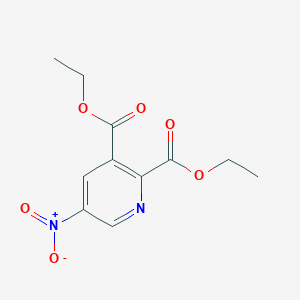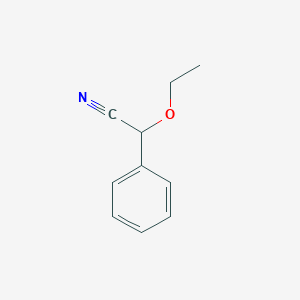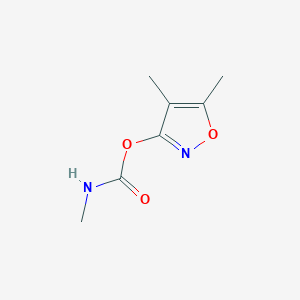
4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile, also known as DMBCN, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DMBCN has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile is not fully understood, but it is thought to act as a modulator of neurotransmitter receptors. This compound has been found to have activity at a variety of receptors, including the dopamine D3 receptor and the sigma-1 receptor. It is thought that this compound may act as an agonist or antagonist at these receptors, depending on the specific receptor and the concentration of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its activity at neurotransmitter receptors, this compound has been found to have antioxidant activity and to inhibit the production of reactive oxygen species. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile in lab experiments is its high affinity for specific receptors, such as the dopamine D3 receptor. This makes it a useful tool for studying the role of these receptors in biological processes. Additionally, this compound has been found to have a low toxicity profile, making it a relatively safe compound to work with.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions, and may require the use of organic solvents. Additionally, this compound has been found to have a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
未来方向
There are a variety of potential future directions for research on 4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile. One area of interest is in the development of new cancer treatments based on this compound. Further research is needed to determine the specific mechanisms of action of this compound in cancer cells, and to determine its potential as a therapeutic agent in vivo.
Another area of interest is in the study of the role of the dopamine D3 receptor in the brain. This compound has been found to have a high affinity for this receptor, making it a potential tool for studying the role of this receptor in neurological processes such as addiction and reward.
Finally, there is potential for the development of new anti-inflammatory drugs based on this compound. Further research is needed to determine the specific mechanisms of action of this compound in inflammation, and to determine its potential as a therapeutic agent in vivo.
Conclusion:
Overall, this compound is a promising chemical compound with a variety of potential applications in scientific research. Its high affinity for specific receptors and low toxicity profile make it a useful tool for studying biological processes. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
合成方法
4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpiperidine-1-carboxylic acid with benzonitrile in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 3,5-dimethylpiperidine-1-carboxylic acid with benzoyl chloride, followed by the addition of sodium cyanide to form the nitrile group.
科学研究应用
4-(3,5-Dimethylpiperidine-1-carbonyl)benzonitrile has been found to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-tumor activity in vitro, and further research is needed to determine its potential as a cancer treatment in vivo.
Another area of interest is in the study of neurotransmitters and their receptors. This compound has been found to have a high affinity for the dopamine D3 receptor, making it a potential tool for studying the role of this receptor in the brain. Additionally, this compound has been found to have activity at the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception and cell survival.
属性
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-12(2)10-17(9-11)15(18)14-5-3-13(8-16)4-6-14/h3-6,11-12H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXBSFNCRSTDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24831484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2912206.png)

![2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione](/img/structure/B2912211.png)

![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2912215.png)


![2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide](/img/structure/B2912219.png)




![2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamide](/img/structure/B2912227.png)
![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2912228.png)